![molecular formula C16H23N3O B5649266 (3R*,4S*)-4-cyclopropyl-1-[3-(dimethylamino)benzoyl]pyrrolidin-3-amine](/img/structure/B5649266.png)
(3R*,4S*)-4-cyclopropyl-1-[3-(dimethylamino)benzoyl]pyrrolidin-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often involves 1,3-dipolar cycloaddition reactions, utilizing stabilized azomethine ylides generated in situ from aldehydes and amines, reacting with various dipolarophiles to yield pyrrolidines with specific stereochemical configurations (Carson & Kerr, 2005). Additionally, the synthesis of pyrrolidin-3-ol derivatives, potentially relevant to our compound, has been achieved through asymmetric 1,3-dipolar cycloaddition, showcasing the versatility and efficiency of this approach in synthesizing complex pyrrolidine structures (Kotian et al., 2005).
Molecular Structure Analysis
The molecular structure analysis of pyrrolidine derivatives is typically conducted using spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods allow for the determination of the compound's molecular framework and the configuration of stereochemical centers, essential for understanding the compound's reactivity and interaction with biological targets. A detailed structural analysis can provide insights into the conformational preferences and electronic properties of the molecule, which are critical for its chemical behavior and potential pharmacological activities.
Chemical Reactions and Properties
Pyrrolidine derivatives participate in various chemical reactions, reflecting their rich chemistry and utility in organic synthesis. Reactions such as N-alkylation, cycloaddition, and nucleophilic substitution are common, enabling the introduction of functional groups and further modification of the pyrrolidine core. The reactivity pattern of these compounds is influenced by their inherent electronic and steric properties, which can be tailored through careful selection of substituents (Svete et al., 1996).
properties
IUPAC Name |
[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-[3-(dimethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-18(2)13-5-3-4-12(8-13)16(20)19-9-14(11-6-7-11)15(17)10-19/h3-5,8,11,14-15H,6-7,9-10,17H2,1-2H3/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNXCSZHEGUYOV-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C(C2)N)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2C[C@@H]([C@H](C2)N)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4S*)-4-cyclopropyl-1-[3-(dimethylamino)benzoyl]pyrrolidin-3-amine |
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